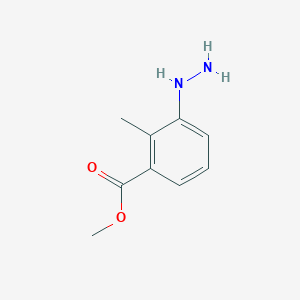

Methyl 3-hydrazinyl-2-methylbenzoate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-hydrazinyl-2-methylbenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(9(12)13-2)4-3-5-8(6)11-10/h3-5,11H,10H2,1-2H3 |

InChI Key |

VRULSNMWWDBTCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate typically involves the nitration of methyl 3-methylbenzoate followed by reduction and subsequent hydrazine substitution. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride . The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is converted to a hydrazinyl group using hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso compounds.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Hydrazine hydrate is used for the substitution reactions.

Major Products Formed

Oxidation: Azides and nitroso compounds.

Reduction: Amines.

Substitution: Various hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinyl-2-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2-Fluoro-3-Hydrazinylbenzoate Hydrochloride

- Molecular Formula : C₉H₁₁ClFN₂O₂

- Key Differences : Fluorine substitution at position 2 instead of methyl.

- Impact : The electronegative fluorine enhances reactivity and selectivity in drug synthesis, particularly in metal-catalyzed C–H bond functionalization, due to stronger electronic withdrawal compared to the methyl group .

Methyl 3-Hydrazinylbenzoate Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂

- Key Differences : Lacks the 2-methyl group.

- Impact : Reduced steric hindrance may increase solubility but decrease lipophilicity compared to the 2-methyl analogue, affecting pharmacokinetic properties .

Ethyl 3-{2-[(3-Methyl-1H-Indol-2-yl)Carbonyl]Hydrazinylidene} Butanoate

- Molecular Formula : C₁₆H₁₈N₄O₃

- Key Differences : Incorporates an indole ring and hydrazinylidene (C=N–NH) group.

Functional Analogues

Hydrazones Derived from Chloro-Substituted Benzaldehydes

- Structure : R–C=N–NH–Ar (Ar = aryl).

- Key Differences : Schiff base (imine) linkage instead of a free hydrazinyl group.

- Impact : Hydrazones exhibit superior metal-chelating properties, making them suitable for catalysis or antimicrobial applications, unlike the parent hydrazinyl benzoate’s role as a synthetic intermediate .

Benzimidazole-Based Hydrazides (e.g., Compounds 3a-3b)

- Structure : Benzohydrazide derivatives with benzimidazole cores.

- Key Differences : Larger aromatic systems with fused rings.

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.